N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-22-15(10-3-2-4-12(17)7-10)9-18-16(21)11-5-6-13-14(8-11)20-23-19-13/h2-8,15H,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWZHTPERTZVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluoroaniline with o-anisoyl chloride to form N-(3-fluorophenyl)-2-methoxybenzamide . This intermediate is then subjected to further reactions to introduce the benzothiadiazole moiety and the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Benzothiadiazole Core
- 5-Chloro-N-[2-(6-Fluoro-3-Methyl-2,2-Dioxido-2,1,3-Benzothiadiazol-1(3H)-yl)Ethyl]-2-Thiophenecarboxamide (): This compound shares the benzothiadiazole core but differs in substitution: A thiophene-carboxamide replaces the 3-fluorophenyl-methoxyethyl group. The benzothiadiazole ring is substituted with 6-fluoro and 3-methyl groups, along with a sulfone group (2,2-dioxido). The thiophene moiety may alter π-π stacking interactions in biological targets .
*Estimated based on structural analogs.
Benzothiazole vs. Benzothiadiazole Scaffolds
Compounds like N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide () highlight differences between benzothiazole and benzothiadiazole systems:
- Benzothiazoles lack the additional nitrogen and sulfur atoms in the fused ring, reducing electronegativity and hydrogen-bonding capacity.
- The trifluoromethyl and methoxyphenyl groups in compounds suggest enhanced metabolic stability and lipophilicity compared to the target compound’s fluorophenyl-methoxyethyl group .
Carboxamide-Containing Analogs
Agricultural Chemicals ()
- Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide): Features a pyridine-carboxamide with polyfluorinated aryl groups. The 2,4-difluorophenyl and trifluoromethylphenoxy groups increase hydrophobicity, likely enhancing membrane permeability compared to the target compound’s single 3-fluorophenyl group .
Piperazinyl-Substituted Carboxamides ()
Methodological Insights from Structural Analysis Tools
- X-Ray Crystallography () :
The (E)-configuration of imine functionalities in hydrazinecarboxamides (e.g., ) underscores the importance of stereochemistry in binding. The target compound’s methoxyethyl linker may adopt specific conformations critical for activity, resolvable via single-crystal analysis . - Docking Studies () :
AutoDock Vina could model the target compound’s interactions with hypothetical targets, leveraging its fluorophenyl group for hydrophobic contacts and the carboxamide for hydrogen bonding .
Key Structural and Functional Takeaways
Fluorine Substitution : The 3-fluorophenyl group in the target compound balances electronegativity and lipophilicity, contrasting with polyfluorinated analogs (e.g., ) that may suffer from reduced solubility.
Linker Flexibility : The methoxyethyl group provides conformational flexibility absent in rigid analogs like thiophene-carboxamides ().
Scaffold Differences : Benzothiadiazoles offer unique electronic profiles compared to benzothiazoles () or pyridine-based systems (), influencing target selectivity.
Biological Activity
N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H15FN4O2S
- Molecular Weight : 334.37 g/mol
Research indicates that compounds with a benzothiadiazole core often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The mechanism of action typically involves the modulation of various signaling pathways and interactions with specific biological targets.
Anticancer Activity
A study evaluating the anticancer properties of benzothiadiazole derivatives demonstrated that modifications to the benzothiadiazole nucleus can enhance anticancer activity against various cancer cell lines. In vitro assays showed that derivatives similar to this compound exhibited significant cytotoxic effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| B7 | A431 | 1.5 |
| B7 | A549 | 2.0 |
| Lead Compound | A431 | 1.8 |
| Lead Compound | A549 | 2.5 |
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown promise in reducing inflammation. In vitro studies indicated that it significantly decreased the levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells . This suggests a potential application in treating inflammatory diseases.
Case Studies and Research Findings
- Cytotoxicity Study : In a comparative study of various benzothiadiazole derivatives, this compound was evaluated for its cytotoxic effects on multiple tumor cell lines. Results indicated an IC50 value comparable to established chemotherapeutic agents .
- Inflammation Modulation : Another study focused on the anti-inflammatory effects of this compound revealed its ability to inhibit the expression of pro-inflammatory markers in macrophages, suggesting its potential for therapeutic use in conditions characterized by chronic inflammation .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the benzothiadiazole ring can significantly influence biological activity. For instance, the presence of specific substituents like methoxy groups enhances both anticancer and anti-inflammatory activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
